REACTION_SMILES
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[C:1]([O-:2])(=[O:3])[OH:4].[CH3:22][CH2:23][OH:24].[Cl:9][c:10]1[c:11]([C:18]([F:19])([F:20])[F:21])[cH:12][c:13]([C:16]#[N:17])[n:14][cH:15]1.[ClH:6].[NH2:7][OH:8].[Na+:5]>>[O:2]=[C:16]([c:13]1[cH:12][c:11]([C:18]([F:19])([F:20])[F:21])[c:10]([Cl:9])[cH:15][n:14]1)[NH2:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cc(C(F)(F)F)c(Cl)cn1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Type
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product
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Smiles
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NC(=O)c1cc(C(F)(F)F)c(Cl)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |